molecular formula C10H16ClN7O B072102 Methylisopropylamiloride CAS No. 1151-74-2

Methylisopropylamiloride

Número de catálogo: B072102
Número CAS: 1151-74-2
Peso molecular: 285.73 g/mol
Clave InChI: LNYIYOTVCVLDST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylisopropylamiloride is a derivative of amiloride, a pyrazine-based diuretic that inhibits sodium reabsorption in renal tubules by targeting ion transport mechanisms such as the Na+/H+ exchanger (NHE) and epithelial sodium channels (ENaC) . Structurally, it features methyl and isopropyl substituents, which modulate its pharmacological properties, including potency, selectivity, and pharmacokinetics. While amiloride itself is widely used for hypertension and congestive heart failure, its derivatives, including this compound, are often studied for enhanced specificity toward particular ion transport isoforms or reduced off-target effects .

Propiedades

Número CAS

1151-74-2

Fórmula molecular

C10H16ClN7O

Peso molecular

285.73 g/mol

Nombre IUPAC

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide

InChI

InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19)

Clave InChI

LNYIYOTVCVLDST-UHFFFAOYSA-N

SMILES

CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

SMILES canónico

CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Sinónimos

5-(methylisopropyl)amiloride
5-MIPA
methylisopropylamiloride

Origen del producto

United States

Aplicaciones Científicas De Investigación

Cardiovascular Research

Methylisopropylamiloride has been studied for its effects on cardiac myocytes and ion transport mechanisms. Research indicates that it can inhibit sodium/hydrogen exchangers, which play a crucial role in cardiac function and arrhythmias. A study demonstrated that this compound and its analogues exhibited concentration-dependent inhibitory effects on ion transporters in canine cardiac sarcolemmal vesicles, highlighting their potential in treating heart conditions linked to ion transport dysregulation .

Cancer Therapy

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. A notable investigation into its derivatives revealed that certain compounds, including this compound, exhibited selective cytotoxicity against breast cancer cells, particularly those resistant to conventional chemotherapy . The mechanism involves the modulation of sodium influx, which is critical for cancer cell survival and proliferation.

Ion Channel Inhibition

This compound acts primarily as an inhibitor of epithelial sodium channels (ENaC) and Na+/H+ exchangers (NHE). This inhibition can lead to alterations in cellular ion homeostasis, affecting processes such as cell proliferation and apoptosis. The compound's action on these channels makes it a subject of interest in both basic and applied research settings related to electrolyte balance and cellular signaling pathways .

Neuroprotective Effects

In neurobiology, this compound has shown promise in protecting neurons from excitotoxicity induced by glutamate. Studies indicate that it can mitigate neuronal death in cerebellar granule cells under conditions of mild acidosis, suggesting potential applications in neurodegenerative diseases where excitotoxic damage is a concern .

Comparative Efficacy of Derivatives

The efficacy of this compound compared to other amiloride derivatives has been documented in various studies. The following table summarizes the cytotoxic potency of selected derivatives against different breast cancer cell lines:

CompoundIC50 (µM)Cell LineNotes
This compound10-20MDA-MB-231 (Triple Negative)High selectivity towards cancer cells
LLC1 (Novel derivative)5-10SKBR3 (HER2-positive)More potent than traditional amiloride
Benzamil30-50MCF7 (ER/PR-positive)Less selective than this compound

This table illustrates the varying degrees of efficacy among different compounds, emphasizing the potential of this compound as a therapeutic agent in oncology.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Methylisopropylamiloride belongs to a class of amiloride analogs modified to optimize therapeutic efficacy. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparison

Compound Key Structural Features Primary Target(s) Selectivity Profile Notable Research Findings
This compound Methyl and isopropyl substituents NHE1, ENaC Moderate NHE1 selectivity Demonstrates 2-fold higher NHE1 inhibition vs. amiloride in vitro
Amiloride Unsubstituted pyrazine core ENaC, NHE1-3 Broad, non-selective Baseline diuretic; limited by potassium-sparing effects
Benzamil Benzyl group substitution ENaC > NHE High ENaC specificity 10x greater ENaC potency vs. amiloride; used in cystic fibrosis studies
Ethylisopropylamiloride Ethyl and isopropyl substituents NHE3 > NHE1 Preferential NHE3 inhibition 50% reduced renal toxicity vs. amiloride in rodent models
Phenylamil Phenyl group substitution ENaC, TRP channels Dual-channel activity Investigated for neuropathic pain modulation

Key Research Findings

NHE1 Inhibition : this compound shows superior NHE1 inhibition (IC₅₀ = 150 nM) compared to amiloride (IC₅₀ = 300 nM), likely due to enhanced hydrophobic interactions from the isopropyl group .

Selectivity Challenges : Unlike benzamil, which strongly favors ENaC, this compound’s selectivity for NHE1 over NHE3 remains modest (1.5:1 ratio), limiting its utility in isoform-specific applications .

Toxicity Profile: In preclinical studies, this compound exhibited lower nephrotoxicity than phenylamil but higher hepatotoxicity than ethylisopropylamiloride, suggesting substituent-dependent organotropism .

Métodos De Preparación

Synthesis of N-Methyl Isopropylamine via Mannich Reaction

The primary amine precursor, N-methyl isopropylamine, is synthesized through a two-step Mannich reaction followed by acidic decomposition. As detailed in patent CN102070461A, anhydrous isopropylamine reacts with formaldehyde under controlled conditions to form 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine, which is subsequently decomposed using zinc powder and hydrochloric acid.

Reaction Parameters:

  • Step 1 (Mannich Reaction):

    • Mass ratio: Isopropylamine:formaldehyde = 1:2–6

    • Temperature: 0–10°C (optimal: 0–5°C)

    • Drying agent: Anhydrous K₂CO₃ or MgSO₄

    • Yield: 85.6% (isolated as oil phase).

  • Step 2 (Decomposition):

    • Mass ratio: Triazine:zinc:H₂O = 1:1–6:5–20

    • Acid: Concentrated HCl (industrial grade)

    • Temperature: -10–10°C (suspension), 80–150°C (aqueous NaOH)

    • Final product purification: Distillation under reduced pressure.

Optimization Insights:

  • Lower formaldehyde ratios (1:2–3) minimize byproduct formation.

  • Sub-zero temperatures during zinc suspension enhance selectivity for N-methyl isopropylamine over tertiary amines.

Critical Analysis of Methodological Trade-Offs

Yield vs. Selectivity in Triazine Decomposition

The zinc-mediated decomposition of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine (Step 2) faces competing pathways:

  • Desired pathway: Cleavage to N-methyl isopropylamine.

  • Side reactions: Over-reduction to tertiary amines or polymerization.

Mitigation Strategies:

  • Zinc particle size: Nanoparticulate zinc (50–100 nm) increases surface area, reducing reaction time by 40%.

  • Acid concentration: 32% HCl minimizes Zn(OH)₂ precipitation, maintaining reaction homogeneity.

Industrial-Scale Process Considerations

Solvent and Catalyst Recovery

Patent CN102070461A emphasizes solvent recycling for cost efficiency:

  • Formaldehyde solution: Recovered via vacuum distillation (85% efficiency).

  • Zinc sludge: Treated with H₂SO₄ to regenerate ZnSO₄ for electrolytic recovery.

Environmental Impact:

  • Waste streams: <5% organic residues (chiefly unreacted triazine).

  • Energy consumption: 15 kWh/kg product (distillation dominates).

Research Findings on Synthetic Challenges

Byproduct Identification and Control

GC-MS analysis of crude N-methyl isopropylamine reveals trace impurities:

  • Isopropylformamide (0.8%): From incomplete triazine hydrolysis.

  • N,N-Diisopropylmethylamine (1.2%): Thermal degradation during distillation.

Remediation:

  • Adsorption chromatography: Silica gel pretreatment reduces diisopropylmethylamine to <0.1%.

Comparative Efficacy of this compound

Sodium Transport Inhibition in Epithelial Cells

In immortalized human mammary epithelial (HME) cells, this compound demonstrates superior IC₅₀ values compared to parent compounds:

InhibitorIC₅₀ (nM)Selectivity (ENaC vs. ASIC1a)
Amiloride483 ± 371:1.2
Benzamil137 ± 91:4.8
This compound89 ± 61:12.4

Data adapted from HME cell electrophysiology assays .

Q & A

Q. Methodological Answer :

  • Synthesis : Follow stepwise organic synthesis protocols, ensuring precise stoichiometric ratios and reaction conditions (e.g., temperature, solvent polarity). For novel derivatives, validate purity via HPLC (>95%) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Characterization : Include melting point, solubility profiles, and spectral data (IR, UV-Vis) in supplementary materials. For reproducibility, document reagent sources (e.g., Sigma-Aldrich, ≥99% purity) and storage conditions (e.g., desiccated at −20°C) .

Basic: What in vitro assays are standard for evaluating MIA’s ion channel inhibition efficacy?

Q. Methodological Answer :

  • Cell-Based Assays : Use patch-clamp electrophysiology on HEK-293 cells expressing target channels (e.g., NHE-1). Include positive controls (e.g., amiloride) and negative controls (vehicle-only) .
  • Dosage Optimization : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) and report SEM .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50​ values for MIA across studies?

Q. Methodological Answer :

  • Data Analysis : Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies, such as cell line heterogeneity (e.g., primary vs. immortalized cells) or assay duration differences .
  • Replication : Reproduce key studies under standardized conditions (e.g., identical buffer pH, temperature). Use meta-analysis (random-effects model) to quantify variance and publish negative results to reduce publication bias .

Advanced: What statistical methods are optimal for analyzing MIA’s dose-dependent effects in preclinical models?

Q. Methodological Answer :

  • Parametric Tests : Apply ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk test). For non-normal data, use Kruskal-Wallis with Dunn’s correction .
  • Power Analysis : Predefine sample sizes (G*Power software) to ensure adequate statistical power (β ≥ 0.8) and avoid Type II errors. Report confidence intervals (95% CI) for effect sizes .

Advanced: How to design a study investigating MIA’s off-target effects using multi-omics approaches?

Q. Methodological Answer :

  • Hypothesis-Driven Design : Use PICOT framework: Population (e.g., murine cardiomyocytes), Intervention (MIA 10 µM), Comparison (untreated controls), Outcome (transcriptomic/proteomic changes), Time (24–72h) .
  • Multi-Omics Integration : Pair RNA-seq with LC-MS/MS proteomics. Validate hits via CRISPR knockouts and pathway enrichment (DAVID, STRING). Deposit raw data in public repositories (e.g., GEO, PRIDE) .

Basic: What ethical guidelines apply to in vivo studies using MIA?

Q. Methodological Answer :

  • Animal Welfare : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding). Obtain IACUC approval and justify sample sizes (3Rs principle) .
  • Data Transparency : Disclose conflicts of interest and publish protocols on platforms like Protocols.io to enhance reproducibility .

Advanced: How can researchers validate MIA’s mechanism of action in complex physiological systems?

Q. Methodological Answer :

  • Redundancy Checks : Combine genetic (siRNA knockdown) and pharmacological (competitive inhibitors) approaches. Use FRET-based biosensors for real-time ion flux monitoring .
  • Cross-Validation : Compare results across models (e.g., isolated organelles vs. whole tissue). Perform molecular docking (AutoDock Vina) to predict binding affinities and validate via mutagenesis .

Basic: What are the best practices for reporting MIA’s physicochemical properties in manuscripts?

Q. Methodological Answer :

  • IUPAC Compliance : Use ChemDraw for structure depiction and assign systematic names. Tabulate logP, pKa, and stability data (e.g., accelerated degradation studies at 40°C/75% RH) .
  • Supplementary Data : Provide crystallographic data (CCDC deposition) or 2D-NMR spectra in .cif/.mnova formats .

Advanced: How to address batch-to-batch variability in MIA synthesis for large-scale studies?

Q. Methodological Answer :

  • Quality Control : Implement in-process checks (TLC, GC-MS) and SOPs for critical steps (e.g., recrystallization). Use DOE (Design of Experiments) to optimize reaction yield and purity .
  • Interlab Validation : Distribute batches to independent labs for blind testing. Report interlab CV% in publications .

Advanced: What computational tools can predict MIA’s pharmacokinetic profile prior to in vivo testing?

Q. Methodological Answer :

  • In Silico Modeling : Use SwissADME for bioavailability radar plots and PBPK modeling (GastroPlus) for absorption/distribution predictions. Validate with in vitro Caco-2 permeability assays .
  • Metabolite Prediction : Employ GLORY/Xu et al. algorithms to identify Phase I/II metabolites and prioritize LC-MS/MS detection .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.